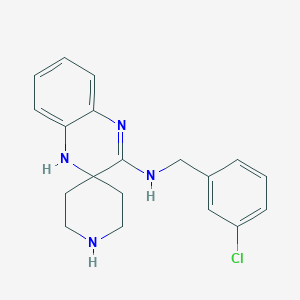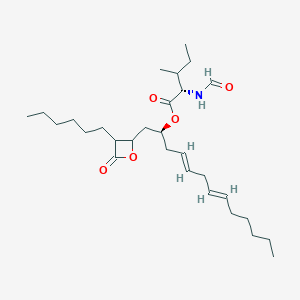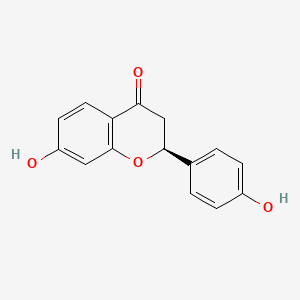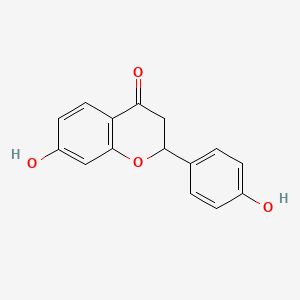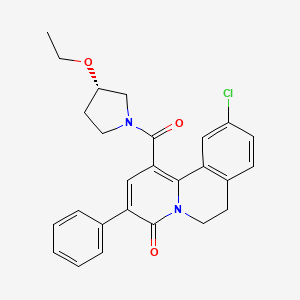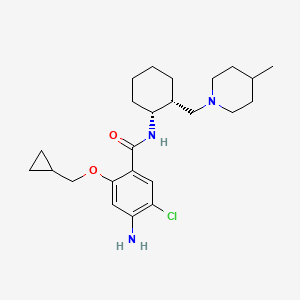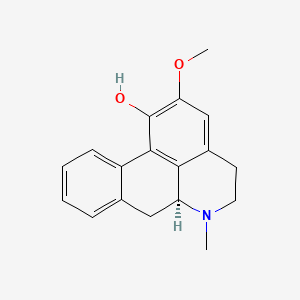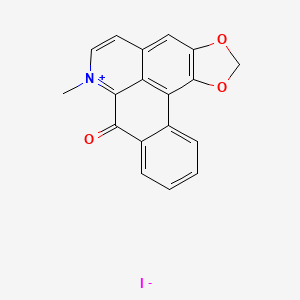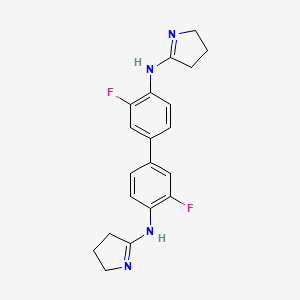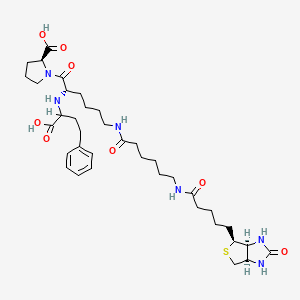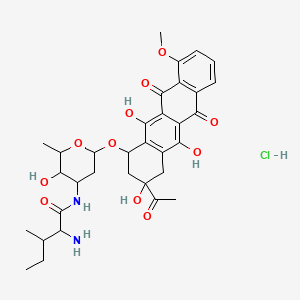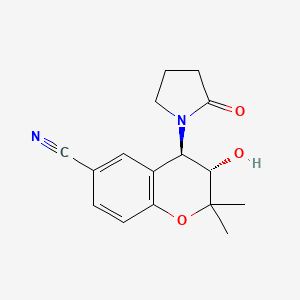
左克罗马卡林
概述
描述
克罗马卡林是一种钾通道开放型血管扩张剂。克罗马卡林的活性异构体是左旋克罗马卡林。它作用于 ATP 敏感性钾通道,引起膜超极化。 该化合物用于治疗高血压,通过放松血管平滑肌来降低血压 .
科学研究应用
作用机制
克罗马卡林通过打开质膜中的 ATP 敏感性钾通道发挥作用。这种作用会导致膜超极化,将膜电位拉离阈值,使平滑肌细胞更难兴奋。 结果,血管平滑肌松弛,导致血管扩张和血压降低 .
生化分析
Biochemical Properties
Levcromakalim is a powerful smooth muscle relaxant . It acts by directly activating ATP-sensitive K+ channels . This activation leads to membrane hyperpolarization , which makes it more difficult to excite the cells and thereby causes relaxation . The compound has a purity of over 99% .
Cellular Effects
Levcromakalim has been shown to have significant effects on various types of cells. For instance, it has been found to robustly reduce periorbital mechanical thresholds in rats and induce anxiety-like behaviors and photophobia within 30 and 120 minutes, respectively . Moreover, it has been reported to induce headache and migraine attacks in 82-100% of participants .
Molecular Mechanism
The molecular mechanism of Levcromakalim involves its interaction with ATP-sensitive potassium channels . By acting on these channels, it causes membrane hyperpolarization . This action relaxes vascular smooth muscle, which can be used to treat hypertension .
Temporal Effects in Laboratory Settings
In laboratory settings, Levcromakalim has been observed to have long-lasting effects. For instance, it has been reported to induce a long-lasting outward current in a concentration-dependent manner . Moreover, it has been found to induce a rapid-onset migraine-like phenotype that recovers in 2 hours .
Dosage Effects in Animal Models
In animal models, the effects of Levcromakalim have been found to vary with different dosages. For instance, in a study where Wistar rats were administered Levcromakalim (1 mg/kg, i.p.), it was found to induce a rapid-onset migraine-like phenotype .
Metabolic Pathways
Levcromakalim is involved in the ATP-sensitive potassium channel pathway . It acts on these channels, which are essential both in blood glucose regulation and cardiovascular homeostasis .
Subcellular Localization
The subcellular localization of Levcromakalim is not explicitly stated in the available literature. Given its mechanism of action on ATP-sensitive potassium channels , it can be inferred that it may be localized in areas where these channels are present.
准备方法
克罗马卡林的合成涉及多个步骤。4-氰基苯酚(4-羟基苯腈)与 2-羟基-2-甲基-3-丁炔在相转移催化下反应,很可能通过形成炔丙基碳正离子进行。该中间体攻击芳环,形成烯丙基碳正离子,该碳正离子捕获相邻的酚氧,导致观察到的产物。用含水 N-溴代琥珀酰亚胺处理会导致形成溴代醇,在氢氧化钠存在下环化为环氧化物。用氨打开环氧乙烷会生成反式氨基醇的混合物。这些被拆分,3S,4R-对映异构体在下一阶段使用。该异构体用 4-氯丁酰氯酰化得到氯酰胺。 酰胺与氢化钠反应生成的阴离子取代链末端的氯,形成吡咯烷环,生成左旋克罗马卡林 .
化学反应分析
克罗马卡林经历各种化学反应,包括:
氧化: 克罗马卡林在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 该化合物可以使用常见的还原剂还原,导致形成还原衍生物。
取代: 克罗马卡林可以进行取代反应,其中官能团在合适条件下被其他基团取代。
环化: 在左旋克罗马卡林合成中吡咯烷环的形成是环化反应的一个例子。
这些反应中常用的试剂包括 N-溴代琥珀酰亚胺、氢氧化钠、氨和 4-氯丁酰氯。 这些反应形成的主要产物包括溴代醇、环氧化物和吡咯烷衍生物 .
相似化合物的比较
克罗马卡林类似于其他钾通道开放剂,如品那西地尔、米诺地尔硫酸盐、尼可地尔和二氮嗪。这些化合物在作用机制和治疗效果方面具有相似的特征。 克罗马卡林在其特定的分子结构及其以高特异性靶向 ATP 敏感性钾通道的能力方面是独一无二的 .
类似化合物包括:
- 品那西地尔
- 米诺地尔硫酸盐
- 尼可地尔
- 二氮嗪
属性
IUPAC Name |
(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZCRIROJQEVOT-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045677 | |
| Record name | Levcromakalim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94535-50-9, 94470-67-4 | |
| Record name | (-)-Cromakalim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94535-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cromakalim [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094470674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levcromakalim [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levcromakalim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVCROMAKALIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW7PN4BLDJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CROMAKALIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G4X367WA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

